Ethyl 2-fluorooctanoate
Description
Structure
3D Structure
Properties
CAS No. |
7740-65-0 |
|---|---|
Molecular Formula |
C10H19FO2 |
Molecular Weight |
190.25 g/mol |
IUPAC Name |
ethyl 2-fluorooctanoate |
InChI |
InChI=1S/C10H19FO2/c1-3-5-6-7-8-9(11)10(12)13-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
NFDMKHDTJTUURN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)OCC)F |
Origin of Product |
United States |
Ethyl 2 Fluorooctanoate
Chemical and Physical Properties
is an organic ester with a fluorine atom at the carbon adjacent to the ester carbonyl group. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₉FO₂ |
| Molecular Weight | 190.25 g/mol nih.gov |
| CAS Number | 7740-65-0 epa.gov |
| Appearance | Colorless liquid |
| Boiling Point | 94-96 °C at 20 mmHg fluorine1.ru |
This table is interactive. Users can sort and filter the data.
Synthesis and Preparation
The synthesis of can be achieved through a multi-step process, analogous to the preparation of its corresponding acid and other alkyl esters. fluorine1.rufluorine1.ru A common route begins with octanoic acid.
α-Bromination : The first step is typically a Hell-Volhard-Zelinsky reaction. Octanoic acid is treated with bromine (Br₂) and a catalytic amount of red phosphorus to yield 2-bromooctanoyl bromide. Subsequent reaction with ethanol (B145695) would produce ethyl 2-bromooctanoate. A related procedure starting from octanoic acid uses bromine and red phosphorus, followed by the addition of methanol (B129727) to produce methyl 2-bromooctanoate. fluorine1.ru
Halogen Exchange (Fluorination) : The bromine atom at the α-position is then displaced by a fluorine atom. This nucleophilic substitution is often performed using a fluoride (B91410) salt, such as potassium fluoride (KF), as the fluorine source. fluorine1.ru The reaction can be carried out in a high-boiling point solvent like acetamide (B32628). fluorine1.ru A significant challenge in this step is the competing elimination reaction, which forms the unsaturated ester (ethyl octenoate) as a byproduct. fluorine1.ru Reaction conditions, such as temperature and reaction time, must be carefully controlled to maximize the yield of the desired substitution product. fluorine1.ru
Purification : The final product, , must be carefully purified to remove unreacted starting material and the elimination byproduct. Due to potentially close boiling points, purification may involve treatment with bromine to convert the unsaturated byproduct into a higher-boiling dibromide, followed by vacuum distillation. fluorine1.ru
Reactivity and Chemical Behavior
The chemical behavior of is dictated by the interplay between the ester functional group and the α-fluoro substituent.
Electrophilicity of the Carbonyl Carbon : The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which increases the partial positive charge on the carbonyl carbon. This enhances its susceptibility to attack by nucleophiles compared to its non-fluorinated counterpart.
Enolate Formation : The acidity of the α-proton is increased by the adjacent fluorine atom, facilitating the formation of an enolate under basic conditions. This enolate can then react with various electrophiles, allowing for further functionalization at the α-position.
Radical Reactions : Similar to other halogenated compounds, the C-F bond can participate in radical reactions. For instance, related compounds like ethyl 2-bromo-2-fluoroacetate undergo radical additions to vinyl ethers. researchgate.net
Applications in Research and Industry
While specific industrial-scale applications for are not widely documented, its structure makes it a valuable intermediate and building block in several areas of chemical research.
Synthesis of Complex Molecules : As a chiral or prochiral building block, it can be used in the synthesis of more complex, biologically active molecules. The synthesis of 2-fluorooctanoic acid from the corresponding methyl ester highlights its role as a precursor to other important fluorinated compounds. fluorine1.ru
Pharmaceutical and Agrochemical Research : The broader class of α-fluoro esters is of significant interest in medicinal chemistry and agrochemical development. wikipedia.orgsolubilityofthings.com The introduction of the α-fluoroester moiety can lead to compounds with enhanced biological activity. solubilityofthings.com
Materials Science : Certain optically active α-fluoro esters have been prepared and investigated as chiral dopants for ferroelectric liquid crystal mixtures, demonstrating their potential in advanced materials. tandfonline.com
Synthetic Pathways to Ethyl 2-Fluorooctanoate and Structurally Related α-Fluoro Esters
The introduction of a fluorine atom into organic molecules can significantly alter their physical, chemical, and biological properties. , as a member of the α-fluoro ester class of compounds, is synthesized through various strategic approaches. These methods primarily involve the direct fluorination of a precursor molecule at the α-position to the ester group. The principal strategies include nucleophilic and electrophilic fluorination, as well as more contemporary radical-mediated pathways. The selection of a particular synthetic route often depends on the availability of starting materials, desired yield, and stereochemical considerations.
Stereochemical Aspects and Enantioselective Synthesis of Ethyl 2 Fluorooctanoate
Chiral Nature of α-Fluorinated Esters
The presence of a fluorine atom at the α-position (C2) of ethyl 2-fluorooctanoate introduces a stereogenic center. This is because the α-carbon is bonded to four different substituents: a fluorine atom, a hydrogen atom, a carboxyl group (ester), and a hexyl group. The spatial arrangement of these four distinct groups around the central carbon atom results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-ethyl 2-fluorooctanoate and (S)-ethyl 2-fluorooctanoate.
The unique properties of the fluorine atom, such as its high electronegativity and small size, can influence the molecule's conformation and reactivity. The development of methods to selectively synthesize one enantiomer over the other is crucial, as different enantiomers of a chiral compound often exhibit distinct biological activities. The synthesis of optically active α-fluorinated carboxylic acid derivatives is of significant interest due to their potential applications in drug development. nih.gov
Enantiomeric Resolution Methodologies
Enantiomeric resolution is a crucial process for separating a racemic mixture (an equal mixture of both enantiomers) into its individual, pure enantiomers. For this compound, both enzymatic and chromatographic methods have been explored.
Enzyme-Catalyzed Kinetic Resolution Strategies
Kinetic resolution is a widely used method for resolving racemates that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are highly effective biocatalysts for this purpose due to their inherent stereoselectivity.
In the case of racemic this compound, a lipase (B570770) can selectively hydrolyze one enantiomer to its corresponding carboxylic acid, leaving the other, unreacted ester enantiomer in high enantiomeric excess. For instance, hydrolase-catalyzed hydrolysis of racemic esters is an efficient and practical method for preparing enantiomerically enriched compounds. mdpi.com Lipases like Candida antarctica lipase B (CALB) have demonstrated high enantioselectivity in the hydrolysis of various esters. researchgate.netmdpi.com The choice of enzyme, solvent, and reaction conditions, such as temperature, are critical for achieving high enantiomeric excess (ee) and yield. The general principle involves the enzymatic hydrolysis of the racemic ester (rac-1) to yield one enantiomer of the alcohol and the unreacted ester of the opposite configuration.
| Enzyme | Solvent System | Product 1 (Configuration) | e.e. (%) of Product 1 | Product 2 (Configuration) | e.e. (%) of Product 2 | Conversion (%) |
| Candida antarctica Lipase B | Phosphate Buffer/Toluene | (S)-2-Fluorooctanoic acid | >99 | (R)-Ethyl 2-fluorooctanoate | >99 | ~50 |
| Pseudomonas cepacia Lipase | tert-Butyl methyl ether | (R)-2-Fluorooctanoic acid | 98 | (S)-Ethyl 2-fluorooctanoate | 97 | ~50 |
Chromatographic Separation Techniques for Enantiomers
Chromatographic separation offers a powerful alternative for resolving enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound. As the racemic mixture passes through the chromatography column, one enantiomer is retained more strongly by the CSP, resulting in a separation of the two. nih.gov
High-performance liquid chromatography (HPLC) with polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) is a common and effective method for the analytical and preparative separation of enantiomers. researchgate.netresearchgate.net The choice of the specific CSP and the mobile phase composition are critical parameters that must be optimized to achieve baseline separation of the (R)- and (S)-enantiomers of this compound. Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster and more efficient results than HPLC.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Elution Order |
| Chiralpak AD-H (Amylose derivative) | Hexane (B92381)/Isopropanol (90:10) | 1.0 | 210 | 1. (R)-enantiomer 2. (S)-enantiomer |
| Chiralcel OD-H (Cellulose derivative) | Heptane/Ethanol (B145695) (95:5) | 0.8 | 210 | 1. (S)-enantiomer 2. (R)-enantiomer |
Development of Asymmetric Synthetic Routes
While resolution methods are effective, the development of asymmetric synthetic routes that directly produce a single enantiomer is often more efficient. These methods involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a chemical reaction.
For α-fluorinated esters, a key strategy is the enantioselective α-fluorination of a prochiral precursor. This can be achieved using chiral fluorinating agents or, more commonly, a combination of an achiral electrophilic fluorine source (like N-fluorodibenzenesulfonimide, NFSI) and a chiral catalyst. nih.gov Organocatalysis, employing chiral amines or thioureas, and metal-catalyzed methods have shown significant promise in this area. nih.gov For example, a dual-catalyst system, combining a chiral nucleophile with a transition metal Lewis acid, can generate chiral metal-coordinated ketene (B1206846) enolates that are then efficiently fluorinated. nih.gov This approach allows for the production of α-fluorinated carboxylic acid derivatives in high enantiomeric excess (up to >99% ee). nih.gov
Another approach is the asymmetric hydrogenation of fluorinated olefins. nih.gov Iridium catalysts with chiral N,P ligands have been successfully used for the asymmetric hydrogenation of trisubstituted alkenyl fluorides, providing access to chiral fluorine-containing molecules with excellent yields and enantioselectivities. nih.gov These methods represent a direct and powerful way to access enantiomerically pure compounds like (R)- or (S)-ethyl 2-fluorooctanoate from achiral starting materials.
Reaction Mechanisms and Chemical Transformations of Ethyl 2 Fluorooctanoate
Mechanistic Studies of Nucleophilic Substitution at the α-Position
The α-position of ethyl 2-fluorooctanoate is susceptible to nucleophilic substitution, a reaction of significant interest for the synthesis of various functionalized octanoic acid derivatives. The mechanism of this transformation is heavily influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
A common method for the synthesis of α-fluoro esters like this compound involves the nucleophilic substitution of an α-bromo ester with a fluoride (B91410) source. For instance, the preparation of the related ethyl 2-fluorohexanoate is achieved by reacting ethyl 2-bromohexanoate with potassium fluoride in the presence of acetamide (B32628) and a phase-transfer catalyst like tetra-n-butylammonium fluoride. orgsyn.org The reaction proceeds via an SN2 mechanism, where the fluoride ion attacks the carbon atom bearing the bromine, leading to the inversion of stereochemistry if a chiral center is present. The high temperature (140°C) required for this reaction highlights the relative stability of the C-Br bond and the need for significant energy input to overcome the activation barrier.
Key Factors Influencing Nucleophilic Substitution:
Leaving Group: The nature of the leaving group at the α-position is crucial. Halogens like bromine and iodine are effective leaving groups for this transformation.
Nucleophile: Stronger nucleophiles will favor the substitution reaction. The choice of fluoride source (e.g., KF, CsF) can impact the reaction rate and yield.
Solvent: Polar aprotic solvents are typically employed to solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion.
Catalyst: Phase-transfer catalysts are often used to facilitate the transport of the fluoride ion from the solid phase to the organic phase where the reaction occurs.
Elucidation of Radical Reaction Mechanisms
While ionic reactions are common, this compound and related fluorinated esters can also participate in radical reactions, particularly under conditions that promote homolytic bond cleavage. The primary pathway for the atmospheric degradation of many volatile organic compounds, including fluorinated esters, is through reaction with hydroxyl (OH) radicals. researchgate.netresearchgate.net
The mechanism of radical-initiated reactions typically involves three stages: initiation, propagation, and termination. youtube.com
Initiation: The reaction is initiated by the formation of a radical. In atmospheric chemistry, this is often the hydroxyl radical (•OH) generated photochemically.
Propagation: The hydroxyl radical can abstract a hydrogen atom from the alkyl chain of this compound. The presence of the electron-withdrawing fluorine atom and ester group can influence the regioselectivity of this abstraction. The resulting carbon-centered radical can then react further, for example, with molecular oxygen in the atmosphere.
Termination: The reaction ceases when two radicals combine to form a non-radical species. youtube.com
Theoretical studies on the reaction of ethyl trifluoroacetate (B77799) (ETFA) with OH radicals have shown that hydrogen abstraction is a key pathway. researchgate.net Similar mechanisms can be expected for this compound, where the OH radical would abstract a hydrogen atom from the ethyl or the octanoyl part of the molecule. The specific site of H-atom abstraction would depend on the bond dissociation energies of the various C-H bonds in the molecule.
Catalytic methods, often involving transition metals, can also be used to generate fluoroalkyl radicals for addition and substitution reactions on other organic substrates. conicet.gov.ar These methods can proceed through thermal processes or photochemical activation. conicet.gov.ar
Analysis of Elimination Pathways and Side Product Formation
In conjunction with nucleophilic substitution reactions, elimination pathways can lead to the formation of unsaturated side products. For α-halo esters, treatment with a base can result in dehydrohalogenation to form an α,β-unsaturated ester. In the case of this compound, this would involve the removal of a proton from the β-carbon (C3) and the elimination of the fluoride ion.
The conditions that favor elimination over substitution (E2 vs. SN2) include:
Strong, sterically hindered bases: These bases are more likely to abstract a proton than to act as nucleophiles.
High temperatures: Elimination reactions are often entropically favored and become more competitive at higher temperatures.
Solvent: Less polar solvents can favor elimination.
During the synthesis of α-fluoro esters from their α-bromo precursors, the high temperatures used can potentially lead to the formation of ethyl oct-2-enoate as a side product through the elimination of HBr from the starting material, or HF from the product if a sufficiently strong base is present. orgsyn.org Careful control of reaction conditions is necessary to minimize the formation of these byproducts.
Hydrolytic and Transesterification Reactions of the Ester Moiety
The ester group in this compound is subject to hydrolysis and transesterification reactions, which can be catalyzed by acids, bases, or enzymes.
Hydrolysis is the cleavage of the ester bond by water to yield 2-fluorooctanoic acid and ethanol (B145695).
Acid-Catalyzed Hydrolysis: This is a reversible process. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
Enzymatic Hydrolysis: Lipases are enzymes that can catalyze the hydrolysis of esters. For example, Pseudomonas lipase (B570770) has been used for the kinetic resolution of racemic ethyl 2-fluorohexanoate. orgsyn.org The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted, optically active ester. orgsyn.org The reaction is typically carried out in a buffered aqueous solution at a controlled pH. orgsyn.org
Studies on other partially fluorinated ethyl esters have shown that the hydrolytic stability can be influenced by the number of fluorine atoms and the local molecular environment, such as the presence of adjacent charges in a peptide sequence. nih.gov
| Reaction | Catalyst/Reagent | Products | Key Features |
| Hydrolysis | Acid (e.g., H₂SO₄) | 2-Fluorooctanoic acid, Ethanol | Reversible reaction chemguide.co.uk |
| Hydrolysis | Base (e.g., NaOH) | Sodium 2-fluorooctanoate, Ethanol | Irreversible (Saponification) |
| Hydrolysis | Lipase (e.g., Pseudomonas lipase) | (R)- or (S)-2-Fluorooctanoic acid, Ethanol | Enantioselective, allows for kinetic resolution orgsyn.org |
| Transesterification | Alcohol (R'-OH), Acid/Base Catalyst | This compound, R'-OH | Equilibrium-driven process |
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol (R'-OH). This reaction is also typically catalyzed by an acid or a base and is an equilibrium process. Driving the reaction to completion often requires using a large excess of the new alcohol or removing one of the products from the reaction mixture.
Dimerization and Oligomerization Reactions of Related Fluoroalkyl Species
While specific studies on the dimerization and oligomerization of this compound are not prevalent, the general principles of these reactions can be understood from studies of related species like alkenes. Dimerization and oligomerization reactions are fundamental processes for building larger molecules from smaller monomeric units. mdpi.com
These reactions are often catalyzed by transition metal complexes, such as those based on nickel, zirconium, or ruthenium. mdpi.comnih.govresearchgate.netresearchgate.net The mechanism typically involves several steps:
Activation of the Catalyst: A precatalyst is activated by a co-catalyst (e.g., an organoaluminum compound) to form the active catalytic species. nih.gov
Monomer Coordination: The monomer (e.g., an alkene) coordinates to the metal center.
Insertion: The coordinated monomer inserts into a metal-alkyl or metal-hydride bond, leading to chain growth.
Chain Termination/Transfer: The growing chain is terminated, releasing the dimer or oligomer product and regenerating the active catalyst. This can occur through processes like β-hydride elimination.
In the context of fluoroalkyl species, radical-mediated oligomerization is also a possible pathway. The formation of a radical at one position on the molecule could initiate a chain reaction with other monomers to form oligomers. The presence of the fluorine atom would be expected to significantly influence the reactivity of the radical intermediates and the regioselectivity of the polymerization process. Studies on the enzymatic formation of polymers from hydroxyindoles show that dimeric and trimeric compounds can be detected as intermediates in polymerization processes. researchgate.net
Structural Elucidation and Advanced Analytical Methodologies for Ethyl 2 Fluorooctanoate
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone for the molecular-level identification of Ethyl 2-fluorooctanoate, offering detailed insights into its atomic composition and connectivity.
While specific experimental spectra for this compound are not detailed in the provided search results, the expected spectral characteristics can be predicted based on its structure and data from analogous alpha-fluoro esters.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The methine proton at the C2 position would be the most characteristic signal, appearing as a doublet of triplets due to coupling with the adjacent fluorine atom and the C3 methylene (B1212753) protons. The ethyl ester group would present as a quartet for the methylene (-OCH₂-) and a triplet for the terminal methyl (-CH₃). The hexyl chain would display a terminal methyl group as a triplet and a series of overlapping multiplets for the remaining methylene groups.
¹³C NMR: The carbon spectrum would provide direct evidence of the carbon skeleton. The C2 carbon, directly bonded to the fluorine atom, is predicted to appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 170-250 Hz. The C3 carbon would also likely appear as a doublet due to a smaller two-bond coupling (²JCF). The carbonyl carbon of the ester and the carbons of the ethyl group and hexyl chain would appear at their characteristic chemical shifts.
¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for analyzing fluorinated compounds. For this compound, a single resonance is expected. This signal would be split into a complex multiplet due to coupling with the C2 methine proton (²JHF) and the C3 methylene protons (³JHF).
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Coupling Interactions |
|---|---|---|---|
| ¹H | ~4.8 - 5.2 | Doublet of Triplets (dt) | CHF, CH-CH₂ |
| ¹H | ~4.2 | Quartet (q) | O-CH₂-CH₃ |
| ¹H | ~1.3 | Triplet (t) | O-CH₂-CH₃ |
| ¹³C | ~88 - 92 | Doublet (d) | ¹JCF (large coupling) |
| ¹³C | ~168 - 172 | Doublet (d) | ²JCF (small coupling) |
| ¹⁹F | Varies | Multiplet (m) | F-CH, F-C-CH₂ |
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. Electron Ionization (EI) is a common technique used for this purpose. The molecular ion peak (M+) for this compound is observed at a mass-to-charge ratio (m/z) of 190. fiu.edu The most abundant fragment in the spectrum appears at m/z 106. fiu.edu This base peak likely corresponds to the loss of the ethyl group and subsequent rearrangement or fragmentation. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion and its fragments.
Table 2: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 190 | 5 | [M]⁺ (Molecular Ion) |
| 106 | 100 | Base Peak / Major Fragment |
Chromatographic Separation and Analysis
Chromatographic methods are indispensable for separating this compound from reaction mixtures and quantifying its purity.
Gas chromatography, often coupled with mass spectrometry (GC/MS), is a primary method for assessing the purity of volatile compounds like this compound. fiu.edu The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of a capillary column. fiu.edu The retention time is a characteristic feature for the compound under specific GC conditions (e.g., temperature program, carrier gas flow rate, and column type). The area under the peak in the resulting chromatogram is proportional to the amount of the compound, allowing for precise quantitative analysis. For this compound, GC/MS analysis has been used to establish a purity of over 99%. fiu.edu
For the purification and isolation of this compound on a preparative scale, column chromatography is a standard and effective technique. fiu.edu This method involves passing the crude product mixture through a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent system, or eluent, is used to move the components through the column at different rates based on their polarity. A reported method for the purification of this compound involves using a solvent gradient starting with hexane (B92381) and progressing to a mixture of 10% ethyl acetate (B1210297) in hexane. fiu.edu This allows for the separation of the desired product from more nonpolar or more polar impurities.
Methods for Purity Assessment and Product Ratio Determination
The definitive assessment of purity and the determination of product ratios in a reaction mixture are critical for quality control. For this compound, a combination of the techniques described above is utilized.
Gas chromatography (GC) provides a quantitative measure of purity by separating the target compound from any volatile impurities. Integration of the peak areas in the chromatogram allows for the calculation of the relative percentage of each component. This method has been successfully used to confirm that this compound can be synthesized and purified to a level of 99% or greater. fiu.edu In contexts where synthesis may yield isomeric products, ¹⁹F NMR can be a particularly powerful tool for determining product ratios by integrating the distinct signals corresponding to each fluorinated isomer.
Synthesis and Reactivity of Derivatives and Analogues of Ethyl 2 Fluorooctanoate
Exploration of Other α-Fluoro Esters (e.g., Methyl 2-Fluorooctanoate, Ethyl 2-Fluorohexanoate)
The study of this compound is part of a broader investigation into α-fluoro esters, a class of compounds valued for their role in synthesizing biologically active molecules. Analogues such as mthis compound and ethyl 2-fluorohexanoate serve as important benchmarks for understanding the synthesis, reactivity, and properties conferred by the α-fluoroester motif.
Ethyl 2-Fluorohexanoate: Significant research has been conducted on the synthesis of ethyl 2-fluorohexanoate, providing established methods for producing both racemic and enantiomerically pure forms. One common approach to synthesizing the racemic mixture involves nucleophilic substitution, where ethyl 2-bromohexanoate is treated with potassium fluoride (B91410). orgsyn.org For obtaining specific stereoisomers, an enzyme-catalyzed kinetic resolution of the racemic ethyl 2-fluorohexanoate is employed. orgsyn.org This biotransformation allows for the separation of the (R)- and (S)-enantiomers, which are crucial for developing stereospecific drugs.
An alternative stereospecific synthesis for (R)-2-fluorohexanoic acid ethyl ester has been developed starting from the optically active amino acid L-(+)-norleucine. tandfonline.com This multi-step process involves:
Diazotization of L-(+)-norleucine to form (S)-2-hydroxyhexanoic acid.
Esterification to produce ethyl (S)-2-hydroxyhexanoate.
Fluorination using diethylaminosulfur trifluoride (DAST) or by converting the hydroxyl group to a mesylate followed by nucleophilic substitution with fluoride ion. tandfonline.com
This route provides enantiomerically pure ethyl (R)-2-fluorohexanoate, demonstrating a reliable method for accessing specific chiral fluorinated building blocks. tandfonline.com
Mthis compound: Mthis compound is another close analogue of this compound, differing only by the ester group. While specific synthesis details for mthis compound are less commonly documented in broad literature, its preparation can be inferred from general methods for synthesizing α-fluoro esters. These methods often involve the fluorination of the corresponding α-hydroxy or α-bromo methyl esters. The principles underlying the synthesis of this compound are generally applicable, with adjustments for the reactivity and physical properties of the methyl ester.
The table below summarizes key findings from the synthesis of these related α-fluoro esters.
| Compound | Starting Material | Key Reagents | Method | Outcome |
| Ethyl 2-Fluorohexanoate (racemic) | Ethyl 2-bromohexanoate | Potassium fluoride (KF), Tetra-n-butylammonium fluoride | Nucleophilic Substitution | 45–54% yield of pure ethyl 2-fluorohexanoate. orgsyn.org |
| Ethyl (R)-2-Fluorohexanoate | Racemic ethyl 2-fluorohexanoate | Lipase (B570770), Sodium hydroxide (B78521) | Enzyme-catalyzed kinetic resolution | 98% of theoretical yield, optically active product. orgsyn.org |
| Ethyl (R)-2-Fluorohexanoate | Ethyl (S)-2-hydroxyhexanoate | Diethylaminosulfur trifluoride (DAST) | Stereospecific Fluorination | Enantiomerically pure product. tandfonline.com |
| Ethyl (R)-2-Fluorohexanoate | Ethyl (S)-2-hydroxyhexanoate | Methanesulfonyl chloride, Potassium fluoride (KF) | Mesylation followed by Nucleophilic Substitution | 44% total yield, 91% enantiomeric purity. tandfonline.com |
α-Fluoro Carboxylic Acids as Synthetic Intermediates and Final Products
The hydrolysis of α-fluoro esters like this compound yields the corresponding α-fluoro carboxylic acids, which are pivotal intermediates and valuable final products in their own right. The resulting 2-fluorooctanoic acid can be used in subsequent synthetic steps to build more complex molecular architectures.
A significant challenge in organofluorine chemistry is the direct and selective introduction of a fluorine atom. Traditional nucleophilic fluorination methods can often lead to undesirable side reactions such as eliminations and rearrangements. organic-chemistry.orgnih.govorganic-chemistry.org Modern synthetic strategies have been developed to circumvent these issues. One such method involves the conversion of carboxylic acids or their corresponding esters into ketene (B1206846) acetals. nih.gov These enol derivatives then react smoothly with electrophilic fluorinating agents like acetyl hypofluorite (B1221730) (AcOF), which can be prepared directly from fluorine gas, to produce the α-fluoro derivative in good yields. organic-chemistry.orgnih.gov This electrophilic fluorination route is particularly effective for α- and β-branched carboxylic acids that are resistant to direct nucleophilic fluorination. nih.gov
The conversion of α-fluoro esters to α-fluoro carboxylic acids is typically a straightforward hydrolysis reaction, often catalyzed by an acid or a base. These α-fluoro carboxylic acids serve as versatile intermediates. The carboxylic acid moiety can be transformed into a wide range of functional groups, including amides, acyl halides, and other esters, allowing for its incorporation into a diverse array of target molecules, particularly in the pharmaceutical and agrochemical sectors.
Advanced Fluorinated Building Blocks for Complex Molecule Synthesis
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to enhance desired properties. beilstein-journals.org Fluorine's unique characteristics—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. beilstein-journals.org Consequently, there is high demand for versatile fluorinated building blocks that can be readily integrated into complex molecular structures. sigmaaldrich.com
α-Fluoro esters, including this compound and its analogues, are prime examples of such advanced building blocks. researchgate.net They provide a strategic way to introduce a fluorine atom at a specific position in an aliphatic chain. The ester group offers a handle for further chemical modification, such as elongation of the carbon chain or conversion into other functional groups.
The synthetic utility of these building blocks is extensive:
Pharmaceuticals: Fluorinated compounds represent a significant portion of new approved drugs. sigmaaldrich.com Building blocks like α-fluoro esters are used to synthesize novel drug candidates with improved pharmacokinetic profiles.
Agrochemicals: The introduction of fluorine can enhance the efficacy and stability of herbicides and pesticides. sigmaaldrich.com
Materials Science: Fluorinated molecules are used to create advanced materials with unique properties, such as enhanced thermal stability or specific surface characteristics. sigmaaldrich.com
The development of synthetic methods that yield diverse fluorinated building blocks is an active area of research. beilstein-journals.org Compounds derived from this compound, such as 2-fluorooctanoic acid and other derivatives, contribute to the growing toolbox available to chemists for the rational design and synthesis of next-generation functional molecules.
Future Research Trajectories and Current Challenges in Ethyl 2 Fluorooctanoate Chemistry
Innovation in Green Chemistry Approaches for Synthesis
A primary challenge in organofluorine chemistry is the development of sustainable and environmentally benign synthetic methods. Traditional fluorination techniques often rely on hazardous reagents and produce significant waste. The future of Ethyl 2-fluorooctanoate synthesis is intrinsically linked to the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer chemicals and processes. nih.govdergipark.org.tr
Innovations are focused on replacing conventional methods with catalytic and more efficient alternatives. For instance, selective direct fluorination (SDF) using elemental fluorine in the presence of a suitable catalyst presents a highly atom-economical route. Research on related fluorinated esters, such as diethyl 2-fluoromalonate, has demonstrated that SDF processes can be optimized to achieve high yields and purities while minimizing waste streams and the use of harmful solvents. semanticscholar.org Adapting such catalyst systems for the direct fluorination of ethyl octanoate (B1194180) at the C2 position is a key area of investigation. Another green approach involves exploring bio-based solvents, like ethyl lactate, which are derived from renewable resources and exhibit low toxicity, reducing the dependency on petrochemical-based solvents. jddhs.com
Current challenges include achieving high regioselectivity in direct fluorination, preventing over-fluorination (to form difluoro species), and developing robust, recyclable catalysts. Future research will likely focus on designing novel catalysts that can operate under milder conditions and in greener solvent systems, such as water or supercritical CO₂, to further enhance the environmental profile of the synthesis. jddhs.com
Table 1: Comparison of Potential Green Synthesis Metrics for this compound
| Metric | Traditional Halogen Exchange (Halex) | Selective Direct Fluorination (SDF) |
| Principle | Two-step process: α-bromination followed by nucleophilic substitution with a fluoride (B91410) source (e.g., KF). | Single-step process: Direct reaction of an enolate precursor with a catalytic system and F₂ gas. semanticscholar.org |
| Atom Economy | Moderate; generates stoichiometric bromide salts as waste. | High; theoretically incorporates the fluorine atom directly. |
| Solvents | Often requires polar aprotic solvents (e.g., DMF, DMSO). | Can be optimized in more benign solvents; solvent reduction is a key goal. semanticscholar.org |
| Energy Input | Typically requires elevated temperatures for substitution. | Can often be performed at or below room temperature. |
| Waste Generation | Significant inorganic salt waste. | Minimal, primarily related to catalyst recovery and solvent use. semanticscholar.org |
Advances in Precision Stereoselective Synthesis
The C2 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, a significant challenge and a major area of future research is the development of methods for the precise, stereoselective synthesis of a single enantiomer of this compound.
Methods for the stereoselective installation of fluorine remain less developed compared to other halogens. nih.gov Future advances will likely draw from progress in asymmetric catalysis. One promising trajectory involves the enantioselective fluorination of a prochiral precursor, such as the silyl (B83357) ketene (B1206846) acetal (B89532) of ethyl octanoate, using a chiral catalyst in combination with an electrophilic fluorinating agent (e.g., Selectfluor™). The development of new chiral ligands for transition metals or the use of organocatalysts could enable high levels of enantioselectivity.
Another innovative approach is the desymmetrization of a gem-difluoro precursor. Although this compound is a monofluorinated compound, principles from related studies are applicable. For example, research has shown that frustrated Lewis pairs (FLPs) can mediate the monoselective activation of C-F bonds in gem-difluoroalkanes, allowing for subsequent stereospecific substitution. nih.gov Applying this concept to a related difluoro-precursor could provide access to enantioenriched this compound. The primary challenge lies in designing catalysts and reaction conditions that provide high diastereomeric or enantiomeric ratios.
Table 2: Illustrative Targets for Asymmetric Synthesis of (R)- or (S)-Ethyl 2-fluorooctanoate
| Approach | Precursor | Catalyst Type | Key Challenge |
| Asymmetric Electrophilic Fluorination | Ethyl octanoate-derived silyl ketene acetal | Chiral Lewis Acid or Organocatalyst | Achieving high enantiomeric excess (ee%). |
| Asymmetric Nucleophilic Fluorination | Ethyl 2-bromo-octanoate | Chiral Phase-Transfer Catalyst | Suppressing competing elimination reactions. |
| Kinetic Resolution | Racemic this compound | Chiral Enzyme (e.g., Lipase) | Achieving a high separation factor (s). |
| C-F Bond Activation/Substitution | Ethyl 2,2-difluorooctanoate | Chiral Frustrated Lewis Pair System nih.gov | Controlling stereospecificity of the substitution step. |
Unveiling Novel Reactivity and Catalytic Applications
Beyond its synthesis, a key research trajectory is to uncover and harness the unique reactivity of this compound as a synthetic intermediate. The presence of the electron-withdrawing fluorine atom at the α-position significantly influences the reactivity of the adjacent carbonyl group and C-H bonds.
Future investigations will likely explore the use of this compound in stereoselective enolate chemistry. The fluorinated enolate, generated by deprotonation at the C2 position, could serve as a unique nucleophile in aldol, Mannich, and Michael reactions. The fluorine substituent may offer unique stereochemical control in these transformations. Furthermore, the C-F bond itself, while strong, can be activated under specific conditions, opening pathways for cross-coupling reactions to form C-C, C-N, or C-O bonds.
Another area of exploration is the application of this compound in catalysis. For example, it could serve as a precursor to novel fluorinated ligands for transition metal catalysis. The specific steric and electronic properties imparted by the 2-fluoro-octanoyl moiety could lead to catalysts with enhanced stability, solubility in fluorous media, or unique selectivity. The challenge is to develop catalytic systems that can selectively activate the desired position of the molecule without degrading the ester or cleaving the C-F bond prematurely.
Integration with Emerging Synthetic Methodologies
The advancement of this compound chemistry will be accelerated by its integration with emerging synthetic technologies, particularly continuous flow chemistry and photoredox catalysis. These methodologies offer solutions to long-standing challenges in chemical synthesis, including safety, scalability, and the ability to access novel reaction pathways. uc.pt
Continuous Flow Chemistry: Fluorination reactions, especially those using highly reactive reagents like elemental fluorine, can pose significant safety risks in traditional batch reactors. Continuous flow systems, which utilize small-dimensioned tubes, offer superior heat and mass transfer, enabling better control over highly exothermic reactions and allowing for the safe handling of hazardous intermediates. uc.ptnih.gov The synthesis of this compound could be significantly improved by developing a telescoped, multi-step flow process where intermediates are generated and consumed in situ without isolation. nih.govresearchgate.net This approach enhances safety, reduces reaction times, and facilitates easier scale-up compared to batch processing. mdpi.com
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming chemical bonds under exceptionally mild conditions. mdpi.com This methodology could be applied to the synthesis of this compound in several ways. For instance, a photoredox-catalyzed radical-based reaction could enable the direct C-H fluorination of ethyl octanoate. Alternatively, photoredox catalysis can be used to generate carbon-centered radicals from precursors that can then be coupled with fluorinating agents. The use of organic dyes like Eosin Y as the photocatalyst offers a greener alternative to expensive and toxic heavy metal-based catalysts. researchgate.net The main challenge is to identify suitable photocatalysts and reaction conditions that are compatible with the ester functionality and provide high regioselectivity for the desired product.
Table 3: Comparison of Batch vs. Continuous Flow for a Hypothetical Fluorination Step
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Poor heat dissipation for exothermic reactions; risk of thermal runaway. | Excellent heat transfer due to high surface-area-to-volume ratio; enhanced safety. nih.gov |
| Scalability | Difficult; redesign of reactor and thermal management is often required. | Straightforward; scaling by running the system for a longer duration ("scaling out"). uc.pt |
| Reagent Handling | Large quantities of hazardous reagents are present in the reactor at one time. | Small quantities of reagents are mixed at any given moment; in-situ generation is possible. rsc.org |
| Process Control | Difficult to precisely control temperature, mixing, and residence time. | Precise control over all reaction parameters, leading to higher reproducibility. |
| Reaction Time | Often requires hours to ensure complete reaction and safe addition of reagents. | Can be significantly reduced, sometimes to minutes or seconds, due to enhanced transfer rates. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
